1-Methylnaphthalene-5-acetic acid
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Overview
Description
1-Methylnaphthalene-5-acetic acid is an organic compound belonging to the naphthalene family. Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings. This compound is characterized by a methyl group at the first position and an acetic acid group at the fifth position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-5-acetic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-methylnaphthalene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves the oxidation of 1-methylnaphthalene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Methylnaphthalene-5-acetic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: 1-Methylnaphthalene-5-ethanol.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a lead compound in drug development due to its biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylnaphthalene-5-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the disruption of metabolic processes in microorganisms. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
1-Naphthaleneacetic acid: Similar structure but lacks the methyl group at the first position.
2-Methylnaphthalene: Similar structure but the methyl group is at the second position.
Naphthalene: The parent compound without any substituents.
Uniqueness: 1-Methylnaphthalene-5-acetic acid is unique due to the presence of both a methyl group and an acetic acid group on the naphthalene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H12O2 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(5-methylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C13H12O2/c1-9-4-2-7-12-10(8-13(14)15)5-3-6-11(9)12/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
KNOFPQKQSVAMJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)CC(=O)O |
Origin of Product |
United States |
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